4(3H)-Quinazolinone, 3-(m-fluorophenyl)-2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- 4(3H)-Quinazolinone, 3-(m-fluorophenyl)-2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-
Brand Name: Vulcanchem
CAS No.: 81262-80-8
VCID: VC18452947
InChI: InChI=1S/C27H25FN4O2S/c1-19-6-4-8-21(16-19)30-12-14-31(15-13-30)25(33)18-35-27-29-24-11-3-2-10-23(24)26(34)32(27)22-9-5-7-20(28)17-22/h2-11,16-17H,12-15,18H2,1H3
SMILES:
Molecular Formula: C27H25FN4O2S
Molecular Weight: 488.6 g/mol

4(3H)-Quinazolinone, 3-(m-fluorophenyl)-2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-

CAS No.: 81262-80-8

Cat. No.: VC18452947

Molecular Formula: C27H25FN4O2S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(m-fluorophenyl)-2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- - 81262-80-8

Specification

CAS No. 81262-80-8
Molecular Formula C27H25FN4O2S
Molecular Weight 488.6 g/mol
IUPAC Name 3-(3-fluorophenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one
Standard InChI InChI=1S/C27H25FN4O2S/c1-19-6-4-8-21(16-19)30-12-14-31(15-13-30)25(33)18-35-27-29-24-11-3-2-10-23(24)26(34)32(27)22-9-5-7-20(28)17-22/h2-11,16-17H,12-15,18H2,1H3
Standard InChI Key MVSPWWCGJDTDBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, a bicyclic structure comprising a benzene ring fused with a pyrimidinone ring. Key modifications include:

  • A 3-(m-fluorophenyl) group at position 3, introducing electron-withdrawing effects.

  • A 2-((((4-(m-tolyl)-1-piperazinyl)carbonyl)methyl)thio) side chain at position 2, combining thioether, carbonyl, and piperazine functionalities .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>25</sub>FN<sub>4</sub>O<sub>2</sub>S
Molecular Weight488.6 g/mol
CAS Registry Number81262-80-8
IUPAC Name3-(3-fluorophenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one
Topological Polar Surface Area96.7 Ų

The m-tolyl substituent on the piperazine ring enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthetic Pathways

Cyclization Strategies

Quinazolinone synthesis typically involves cyclization of anthranilic acid derivatives. For this compound, a multi-step approach is employed:

  • Formation of 2-hydrazino-3-(m-fluorophenyl)-3H-quinazolin-4-one:

    • Anthranilic acid derivatives react with thioacetamide under alkaline conditions .

    • Substitution with m-fluorophenylamine introduces the aromatic moiety .

  • Piperazinyl Side Chain Incorporation:

    • The thioether bridge is formed via nucleophilic substitution between 2-mercaptoquinazolinone and chloroacetylpiperazine intermediates .

    • Catalytic systems like PBDS-SCMNPs (piperidinium benzene-1,3-disulfonate-supported magnetic nanoparticles) improve yield (up to 88%) and reduce reaction time .

Key Reaction:

2-Mercaptoquinazolinone+ClCH2C(O)N(CH2CH2)2N-C6H4-m-CH3Cs2CO3,DMSOTarget Compound[9]\text{2-Mercaptoquinazolinone} + \text{ClCH}_2\text{C(O)N(CH}_2\text{CH}_2\text{)}_2\text{N-C}_6\text{H}_4\text{-m-CH}_3 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{Target Compound}[9]

Pharmacological Activities

Central Nervous System (CNS) Effects

In a seminal study by Lata et al., structural analogs demonstrated:

  • MAO-B inhibition (IC<sub>50</sub> = 0.42 μM): Superior to selegiline (IC<sub>50</sub> = 0.98 μM) in Parkinson’s disease models .

  • Anticonvulsant activity: 83% seizure protection in maximal electroshock tests, attributed to voltage-gated sodium channel modulation .

Antimicrobial Properties

Hybridization with the piperazine moiety enhances activity against:

  • Gram-positive bacteria: MIC = 8 μg/mL vs. Staphylococcus aureus .

  • Candida albicans: 76% growth inhibition at 32 μg/mL, surpassing fluconazole .

Anti-inflammatory Mechanisms

The compound reduces pro-inflammatory cytokines:

  • TNF-α suppression: 58% at 10 μM (vs. 62% for dexamethasone) .

  • COX-2 inhibition: Selective over COX-1 (IC<sub>50</sub> = 0.18 μM vs. 1.24 μM) .

Structure-Activity Relationships (SAR)

Impact of Fluorophenyl Substitution

  • Meta-fluorine position maximizes π-π interactions with aromatic residues in MAO-B’s active site .

  • Removal of fluorine decreases anticonvulsant potency by 4-fold .

Piperazinyl Modifications

  • m-Tolyl > o-tolyl in enhancing logP (2.1 vs. 1.8) and CNS penetration .

  • N-Methylation of piperazine reduces antimicrobial activity by 50%, suggesting free NH is critical for H-bonding .

Table 2: Biological Activity vs. Structural Variants

ModificationMAO-B IC<sub>50</sub> (μM)Antimicrobial MIC (μg/mL)
Parent Compound0.428
o-Tolyl analog 1.2116
N-Methylpiperazine 0.8932

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